Scientific Field: Medical Chemistry
Application Summary: Benzo[d]imidazo[2,1-b]thiazole and imidazo[2,1-b]thiazole carboxamide derivatives have been found to be important in the search for new anti-mycobacterial agents.
Methods of Application: These compounds were designed, in silico ADMET predicted, and synthesized in combination with piperazine and various 1,2,3 triazoles.
Scientific Field: Pharmacology
Methods of Application: These compounds were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid.
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is a complex organic compound belonging to the benzothiazole family, characterized by its heterocyclic structure that incorporates both sulfur and nitrogen atoms. This compound is notable for its diverse applications in medicinal chemistry and material science, making it a subject of interest in various scientific research fields. Its molecular formula is with a molecular weight of approximately 364.5 g/mol .
Information regarding the mechanism of action of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate is not currently available. Understanding the mechanism of action would typically require research on its interaction with biological systems or other molecules.
3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate exhibits significant biological activities, particularly:
The synthesis of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate typically involves several key steps:
The compound has several applications across different fields:
Studies on the interaction of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate have shown that it can bind to specific molecular targets such as cyclooxygenase enzymes. This binding inhibits the production of pro-inflammatory compounds, which is crucial for its potential therapeutic applications. Additionally, its interactions with nucleic acids and proteins have implications for its biological activity, affecting cellular functions and stability.
Several compounds share structural similarities with 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate:
Compound Name | Key Features |
---|---|
2-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine | Similar structure but lacks the sulfonate group. |
3-ethyl-2-methylbenzo[d]thiazolium iodide | Contains an iodide group instead of the sulfonate. |
6-methylbenzo[d]thiazol-2(3H)-imine | Lacks the ethyl group. |
3-ethyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine | Contains a methylthio group instead of methyl. |
The uniqueness of 3-ethyl-6-methylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate lies in its combination of both ethyl and methyl groups on the benzothiazole ring along with the sulfonate group. This specific arrangement imparts distinct chemical and biological properties that differentiate it from similar compounds, enhancing its utility in various applications .